"Dilithium dodecanedioate" synthesis and characterization
"Dilithium dodecanedioate" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Dilithium Dodecanedioate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of dilithium dodecanedioate, a salt derived from the long-chain dicarboxylic acid, dodecanedioic acid. The document details a robust and reproducible laboratory-scale synthesis protocol via the neutralization of dodecanedioic acid with lithium hydroxide. It further elucidates a multi-technique approach for the thorough characterization and validation of the synthesized compound. This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and Thermal Analysis (TGA/DSC). The causality behind experimental choices is explained, and protocols are presented as self-validating systems. This guide is intended to serve as a practical resource for researchers in materials science, organic synthesis, and pharmaceutical development who are working with or developing applications for metallic salts of dicarboxylic acids.
Introduction: The Scientific Rationale
Dodecanedioic acid (DDDA), a 12-carbon α,ω-dicarboxylic acid, is a versatile building block in the chemical industry, primarily used in the synthesis of high-performance polymers like Nylon 6,12, as well as in coatings, adhesives, and corrosion inhibitors.[1][2] The conversion of its terminal carboxylic acid groups into their corresponding lithium salts yields dilithium dodecanedioate (CAS 84434-86-6), a compound with distinct physicochemical properties.[][4]
The presence of the lithium cation imparts unique characteristics compared to the parent acid. Carboxylic acid salts often exhibit improved thermal stability and different solubility profiles, which are desirable traits for applications such as high-temperature greases, specialized polymer formulations, and as intermediates in advanced organic synthesis.[5] In the context of drug development, the formation of salts is a fundamental strategy for modifying the biopharmaceutical properties of an active pharmaceutical ingredient (API). While dilithium dodecanedioate is not an API itself, its synthesis and characterization serve as a model system for understanding salt formation with dicarboxylic acids, which are present in various biologically active molecules.
This guide provides the necessary theoretical grounding and practical protocols to empower researchers to confidently synthesize and rigorously characterize this compound.
Synthesis of Dilithium Dodecanedioate
Principle of the Reaction
The synthesis of dilithium dodecanedioate is a straightforward acid-base neutralization reaction. Dodecanedioic acid, a Brønsted-Lowry acid, donates two protons (one from each carboxylic acid group) to a strong base, lithium hydroxide. This reaction is highly favorable and proceeds to completion, forming the dilithium salt and water as the only byproduct.[5][6] The use of a stoichiometric amount of lithium hydroxide ensures the complete conversion of both carboxylic acid functional groups.
The general reaction is as follows: HOOC-(CH₂)₁₀-COOH + 2 LiOH → Li⁺⁻OOC-(CH₂)₁₀-COO⁻Li⁺ + 2 H₂O
Detailed Experimental Protocol
This protocol describes the synthesis of dilithium dodecanedioate from dodecanedioic acid and lithium hydroxide monohydrate in a mixed solvent system to facilitate the reaction.
Materials and Reagents:
-
Dodecanedioic acid (DDDA, C₁₂H₂₂O₄, M.W. 230.30 g/mol )
-
Lithium hydroxide monohydrate (LiOH·H₂O, M.W. 41.96 g/mol )
-
Deionized Water
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Addition funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer.
-
Reagent Addition: To the flask, add dodecanedioic acid (e.g., 11.52 g, 50.0 mmol).
-
Solvent Addition: Add 100 mL of THF to the flask. Stir the suspension at room temperature. The dodecanedioic acid will not fully dissolve at this stage.
-
Base Preparation: In a separate beaker, dissolve lithium hydroxide monohydrate (4.20 g, 100.1 mmol, 2.0 equivalents) in 25 mL of deionized water. A slight excess of the base is acceptable to ensure complete reaction, but precise stoichiometry is preferred. The use of LiOH is common for the hydrolysis of esters and neutralization of acids.[6][7]
-
Reaction: Gently heat the dodecanedioic acid suspension to 50-60 °C. Slowly add the lithium hydroxide solution dropwise to the stirred suspension over 30 minutes using an addition funnel. The mixture will gradually become more homogeneous as the salt is formed.
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 60 °C with vigorous stirring for 2-4 hours to ensure the reaction proceeds to completion. The reaction can be monitored by withdrawing a small aliquot, acidifying it, and checking for the presence of starting material via TLC.
-
Isolation: Allow the reaction mixture to cool to room temperature. The product, dilithium dodecanedioate, is a white solid. Remove the solvent mixture (THF/water) under reduced pressure using a rotary evaporator.
-
Purification: The resulting white solid can be purified by washing with a non-polar solvent like hexane to remove any unreacted organic impurities, followed by a wash with a minimal amount of cold ethanol to remove excess inorganic salts.
-
Drying: Dry the final product in a vacuum oven at 80-100 °C overnight to remove residual water and solvent. The yield should be nearly quantitative.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of dilithium dodecanedioate.
Physicochemical Characterization
A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized dilithium dodecanedioate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H-NMR: The most significant change upon conversion of the carboxylic acid to the carboxylate salt is the disappearance of the acidic proton signal. This signal for the -COOH proton typically appears as a broad singlet in the downfield region of the spectrum (10-13 ppm).[8][9] Its absence is a primary indicator of successful salt formation. The signals corresponding to the methylene (-CH₂-) protons of the alkyl chain will remain, with those alpha to the carboxylate group (at the C2 and C11 positions) being the most deshielded.
-
¹³C-NMR: The carbon atom of a carboxylic acid typically resonates in the 165-185 ppm range.[10] Upon deprotonation to the carboxylate anion, this signal often experiences a slight upfield or downfield shift, confirming the change in the electronic environment of the carbonyl carbon.[11] The aliphatic carbons will show characteristic signals in the upfield region of the spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying functional groups and is particularly effective for confirming salt formation.
-
Disappearance of Acid Bands: The spectrum of the starting material, dodecanedioic acid, is characterized by two key features: a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp C=O stretching band around 1700-1725 cm⁻¹.[9][12]
-
Appearance of Carboxylate Bands: In the spectrum of the product, dilithium dodecanedioate, the broad O-H band will be absent. The single C=O band is replaced by two distinct stretches characteristic of the carboxylate anion (COO⁻):
-
Asymmetric stretch (νₐₛ): A strong band typically appearing between 1540-1580 cm⁻¹.[13][14]
-
Symmetric stretch (νₛ): A moderate to strong band typically appearing between 1390-1445 cm⁻¹.[13][14] The presence of these two new bands and the absence of the carboxylic acid bands provide definitive evidence of complete salt formation.
-
X-Ray Diffraction (XRD)
XRD is the primary technique for analyzing the crystalline structure of solid materials.
-
Principle: When X-rays are directed at a crystalline sample, they are diffracted in a pattern of peaks that is unique to that specific crystalline structure. This pattern serves as a fingerprint for the compound.
-
Application: An XRD analysis of the synthesized dilithium dodecanedioate powder will confirm its crystalline nature and can be used to identify the specific crystal phase. Furthermore, the absence of peaks corresponding to the starting material (dodecanedioic acid) or other impurities provides a robust measure of the product's phase purity.[15][16]
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability and phase transitions of the material.[17][18]
-
TGA: Measures the change in mass of a sample as a function of temperature. For dilithium dodecanedioate, TGA can determine the temperature at which the compound begins to decompose. The thermal decomposition of lithium carboxylates often proceeds to form lithium carbonate (Li₂CO₃) as a stable solid residue at intermediate to high temperatures.[19]
-
DSC: Measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify the melting point of the compound and other solid-state phase transitions that may occur before melting.[19][20] This information is crucial for understanding the material's behavior at elevated temperatures.
Summary of Characterization Data
| Technique | Parameter | Expected Result for Dilithium Dodecanedioate | Causality/Interpretation |
| ¹H-NMR | Acidic Proton Signal | Absence of broad singlet at ~10-13 ppm | Deprotonation of the carboxylic acid groups.[8][9] |
| ¹³C-NMR | Carboxylate Carbon | Signal shift from the ~165-185 ppm region | Change in electronic environment upon salt formation.[10][11] |
| FTIR | O-H Stretch | Absence of broad band at ~2500-3300 cm⁻¹ | Loss of the carboxylic acid proton.[10] |
| FTIR | C=O vs. COO⁻ Stretches | Disappearance of ~1710 cm⁻¹ band; Appearance of strong bands at ~1540-1580 cm⁻¹ and ~1390-1445 cm⁻¹ | Replacement of the carbonyl group with the carboxylate anion.[13][14] |
| XRD | Diffraction Pattern | A unique, sharp diffraction pattern | Confirms the crystalline structure and phase purity of the salt.[15] |
| TGA | Decomposition Temp. | Onset of mass loss at a specific high temperature | Indicates the limit of thermal stability.[19] |
| DSC | Melting Point | A sharp endothermic peak at a specific temperature | Defines the melting point of the crystalline salt.[19][20] |
Visualization of Characterization Logic
Caption: A logical map of the characterization techniques.
Applications in Research and Development
Dilithium dodecanedioate serves as a valuable compound in several research areas:
-
Polymer Science: As a difunctional monomer, it can be explored for the synthesis of novel polyesters or polyamides with incorporated lithium ions, potentially leading to materials with interesting ionic conductivity or thermal properties.[21]
-
Materials Science: It can be used as a precursor for creating complex lithium-containing materials or as a gelling agent or complexing agent in the formulation of high-performance lubricants and greases.
-
Pharmaceutical Development: While not a drug itself, the study of its formation provides a model for preparing lithium salts of dicarboxylic acid-containing drug candidates. This is crucial for salt screening studies aimed at optimizing solubility, stability, and bioavailability. The use of labeled compounds is also critical in drug development for metabolism studies.[22][23]
Safety, Handling, and Storage
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The starting materials, particularly lithium hydroxide, are corrosive and can cause severe skin and eye irritation. Handle in a well-ventilated area or a fume hood.
-
Handling: Avoid creating dust. In case of contact, flush the affected area with copious amounts of water.
-
Storage: Store dilithium dodecanedioate in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.
Conclusion
This guide has outlined a reliable and well-characterized method for the synthesis of dilithium dodecanedioate. The protocol is based on fundamental acid-base chemistry and is accessible for most chemistry laboratories. The successful synthesis is unequivocally validated through a combination of spectroscopic and analytical techniques, each providing a crucial piece of evidence to confirm the compound's identity, purity, and structure. By understanding the principles behind the synthesis and the data derived from characterization, researchers can confidently produce and utilize this compound as a platform for innovation in materials science and pharmaceutical research.
References
- Hagen, R., & Roberts, J. D. (n.d.). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions.
- Kariuki, B. M., & Jones, W. (n.d.). Study of the Intercalation of Lithium Salt in Gibbsite Using Time-Resolved in Situ X-ray Diffraction.
- Hay, M. B., & Myneni, S. C. B. (n.d.). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.
- OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
- Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy.
- ResearchGate. (n.d.).
- Lee, Y.-J., & El-Shall, H. (2007, May 18). Adsorption of Dicarboxylic Acids by Clay Minerals as Examined by in Situ ATR-FTIR and ex Situ DRIFT.
- AZoM. (2023, August 30). Lithium Carbonate Quality Control via X-Ray Diffraction (XRD) Analysis.
- ResearchGate. (n.d.).
- Dakin, L., & Lahue, B. (n.d.). Product Class 3: Carboxylic Acid Salts. Science of Synthesis.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids.
- Ataman Kimya. (n.d.). DODECANEDIOIC ACID.
- van Miltenburg, J. C., & Oonk, H. A. J. (n.d.).
- Arens, J. F. (n.d.). On the Reaction between Methyllithium and Carboxylic Acids. SciSpace.
- BOC Sciences. (n.d.).
- Google Patents. (n.d.). Process for producing lithium carboxylic acid salt-boron trifluoride complex.
- JCIA BIGDr. (2016, March 31). Product Safety Summary for Dodecanedioic Acid.
- Wikipedia. (n.d.). Dodecanedioic acid.
- ChemicalBook. (2019, October 23).
- Chen, K. H., et al. (n.d.).
- METTLER TOLEDO. (n.d.).
- Dias, D. P., et al. (n.d.).
- ChemicalScan. (n.d.).
- OSTI. (n.d.).
- Organic-Chemistry.org. (n.d.). Ester to Acid - Common Conditions.
- Wietelmann, U. (n.d.). Reactions Using Lithium Hydroxide. Thieme Chemistry.
- El-Gogary, T. M., et al. (n.d.). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC.
- Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.
Sources
- 1. jcia-bigdr.jp [jcia-bigdr.jp]
- 2. Dodecanedioic acid - Wikipedia [en.wikipedia.org]
- 4. chemicalscan.com [chemicalscan.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. azom.com [azom.com]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. blog.kohan.com.tw [blog.kohan.com.tw]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Effect of the Dodecanoate Anion on Thermal Stability and Decomposition Mechanism of Mono- and Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Uses and Preparation of Dodecanedioic acid_Chemicalbook [chemicalbook.com]
- 22. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaffiliates.com [pharmaffiliates.com]
